Adenosine phosphonoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

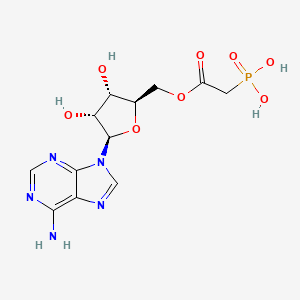

Adenosine phosphonoacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H16N5O8P and its molecular weight is 389.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Adenosine phosphonoacetic acid has been studied for its inhibitory effects on various enzymes, particularly adenosine kinase. Research indicates that it competes with natural substrates for binding to the enzyme, thereby inhibiting its activity.

- Mechanism of Action : The compound's structure allows it to mimic adenosine, which is crucial for its inhibitory function. Studies have shown that this compound can lower the Km value of adenosine kinase for its substrate, indicating a competitive inhibition mechanism .

- Kinetic Parameters : A study reported that several structurally related compounds exhibited varying degrees of inhibition on adenosine kinase activity, with this compound being one of the notable inhibitors .

Antiviral Therapies

This compound is also recognized for its potential in antiviral applications. It has been proposed as an inhibitor of ribonucleotide reductase, an enzyme critical for viral replication.

- Pharmacological Potential : As a close analog of adenosine diphosphate, this compound has been suggested to activate cellular kinases involved in the phosphorylation of nucleoside analogs used in antiviral therapies. However, it shows poor substrate affinity and limited efficacy compared to natural substrates .

- Case Studies : Initial studies indicated that while it may serve as an antiviral agent, its side effects and poor substrate properties limit its practical application in clinical settings .

Chemical Biology Applications

The compound serves as a valuable tool in chemical biology for studying nucleotide metabolism and signaling pathways.

- Synthesis of Analogues : Researchers have synthesized phosphonoacetate analogues using this compound as a precursor. These analogues are designed to probe the mechanisms of action of various cellular processes without interference from cellular pyrophosphatases .

- Stability and Biological Evaluation : The stability of these analogues has been assessed, revealing their potential utility in studying ADP ribose signaling pathways and their downstream effects on cellular functions .

Structural Insights

X-ray crystallography studies have provided insights into how this compound binds to enzymes like NDP kinase.

- Binding Mechanism : The structure reveals that while it adopts a similar binding mode to ADP, the absence of magnesium ions at the active site suggests limitations in its effectiveness as an enzyme substrate or inhibitor .

Table 1: Kinetic Parameters of this compound

| Compound | Km (mM) | Vmax (μmol/min) |

|---|---|---|

| This compound | 0.6 | Not reported |

| Adenosine | 0.025 | Not reported |

Table 2: Comparison of Inhibitory Effects on Adenosine Kinase

| Compound | Type | Inhibition (%) |

|---|---|---|

| This compound | Competitive | Moderate |

| Phosphoribosyl Pyrophosphate | Activator | High |

| Phosphoenol Pyruvate | Activator | High |

Eigenschaften

Molekularformel |

C12H16N5O8P |

|---|---|

Molekulargewicht |

389.26 g/mol |

IUPAC-Name |

[2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid |

InChI |

InChI=1S/C12H16N5O8P/c13-10-7-11(15-3-14-10)17(4-16-7)12-9(20)8(19)5(25-12)1-24-6(18)2-26(21,22)23/h3-5,8-9,12,19-20H,1-2H2,(H2,13,14,15)(H2,21,22,23)/t5-,8-,9-,12-/m1/s1 |

InChI-Schlüssel |

KJNLSEOJEFDELT-JJNLEZRASA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CP(=O)(O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CP(=O)(O)O)O)O)N |

Synonyme |

5'-O-(phosphono-acetyl)adenosine adenosine phosphonoacetic acid adenosine phosphonoacetic acid, sodium salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.